molecular formula C18H24N6O4 B2657444 Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1396876-26-8

Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B2657444
CAS RN: 1396876-26-8
M. Wt: 388.428
InChI Key: MOUOIOHSYRGPHO-UHFFFAOYSA-N
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Description

Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N6O4 and its molecular weight is 388.428. The purity is usually 95%.
The exact mass of the compound Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate and related compounds are frequently synthesized for their potential biological activities. For example, a study synthesized novel compounds for testing as anti-inflammatory and analgesic agents, demonstrating significant COX-2 inhibition and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Effects Against Cancer Cell Lines

Compounds with structural similarities have been evaluated for their antiproliferative effects. For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one demonstrated potential as anticancer agents, with some compounds showing significant activity against human cancer cell lines (Mallesha et al., 2012).

Antihypertensive Properties

Another study explored the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties, with some compounds exhibiting promising antihypertensive activity (Bayomi et al., 1999).

Antimicrobial Applications

Novel derivatives of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido1,2- a]pyrimidin-4-one were synthesized and screened for antimicrobial activity, with some compounds showing potent inhibitory effects against various bacterial strains (Krishnamurthy et al., 2011).

Development of Polyamides and Macrocycle Synthesis

Polyamides containing nucleobases such as uracil and adenine have been synthesized using 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid, a compound related to the ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate. These polyamides are notable for their solubility in water and potential applications in biomaterials (Hattori & Kinoshita, 1979).

properties

IUPAC Name

ethyl 4-(6-cyclopentyl-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-2-28-18(27)23-9-7-22(8-10-23)16-19-11-13-14(20-16)21-17(26)24(15(13)25)12-5-3-4-6-12/h11-12H,2-10H2,1H3,(H,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUOIOHSYRGPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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